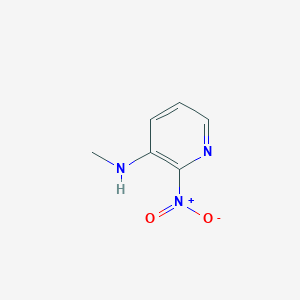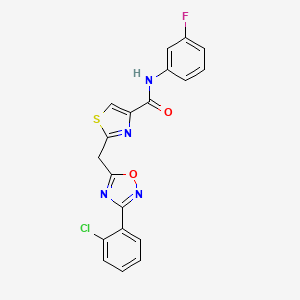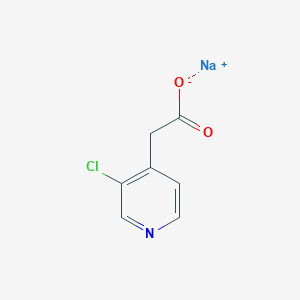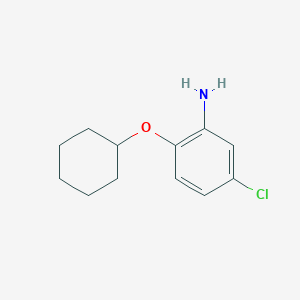
5-Chloro-2-(cyclohexyloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of anilines, such as 5-Chloro-2-(cyclohexyloxy)aniline, typically involves reactions of secondary amines . These reactions can include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(cyclohexyloxy)aniline consists of a phenyl group (C6H5) attached to an amino group (NH2) with a chlorine atom and a cyclohexyloxy group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of anilines like 5-Chloro-2-(cyclohexyloxy)aniline can involve various processes, including reactions with alkyl halides, halogens, nitrous acid, and dilute acids . The product of these reactions can depend on the amount of available aniline and alkyl halide .Physical And Chemical Properties Analysis
Anilines, such as 5-Chloro-2-(cyclohexyloxy)aniline, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines tend to darken when exposed to air and light .科学的研究の応用
Photocatalytic Degradation
One notable application of chlorinated anilines, including compounds similar to 5-Chloro-2-(cyclohexyloxy)aniline, is in the field of environmental chemistry, where they are studied for their degradation under photocatalytic conditions. Chlorinated anilines are often used as starting materials in chemical synthesis and can become pollutants in wastewater. Research has shown that the photocatalytic degradation of these compounds, such as 2-Chloroaniline, can be enhanced by introducing low levels of H2O2 into the UV/TiO2 system. The pH of the solution significantly affects the degradation rate, highlighting the sensitive nature of these reactions to environmental conditions (Chu, Choy, & So, 2007).
Crystal Engineering and Supramolecular Chemistry
Another application area is crystal engineering and supramolecular chemistry, where chlorinated anilines are involved in creating novel crystal structures. For instance, chloranilic acids have been used to co-crystallize with rigid organic ligands, forming complexes with unique hydrogen-bonding patterns. These structures are studied for their potential in creating new materials with specific optical or electronic properties (Zaman, Tomura, & Yamashita, 2001).
Photophysics and Photochemistry
In photophysics and photochemistry, the reactivity of chlorinated aniline derivatives under light exposure is a subject of investigation. Studies on the photolysis of 4-chloroaniline, for example, have provided insights into the formation of phenyl cations and their subsequent reactions. These findings are valuable for understanding the behavior of aniline derivatives in various light-induced chemical processes, potentially leading to applications in photostabilization, photochromic materials, and photocatalysis (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the synthesis and characterization of anilinium-based compounds demonstrate their utility in creating new materials. For example, the study of azobenzene chromophore-functionalized polyelectrolytes, synthesized through a post-azo-coupling reaction with aniline, shows potential applications in self-assembling materials and photoprocessing. These materials can exhibit unique electrical, optical, or mechanical properties, making them suitable for a wide range of technological applications (Wang, Balasubramanian, Kumar, Tripathy, & Li, 1998).
Safety and Hazards
特性
IUPAC Name |
5-chloro-2-cyclohexyloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFKAANHGOOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(cyclohexyloxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B2735580.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2735581.png)
![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide](/img/structure/B2735582.png)
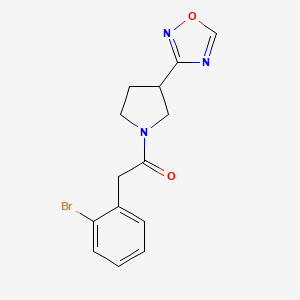
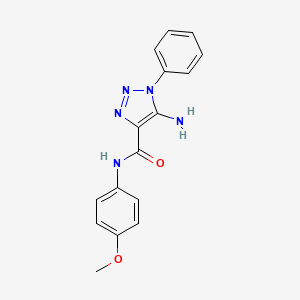


![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile](/img/structure/B2735589.png)
![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2735592.png)
